Propanediamide, 2-ethyl-N,N,N',N'-tetramethyl-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanediamide, 2-ethyl-N,N,N’,N’-tetramethyl-2-phenyl- is an organic compound with the molecular formula C11H14N2O2 and a molecular weight of 206.2411. It is also known by other names such as malonamide, 2-ethyl-2-phenyl-, ethylphenylmalondiamide, and phenylethylmalonamide . This compound is characterized by its unique structure, which includes an ethyl group, a phenyl group, and two tetramethyl groups attached to the propanediamide backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanediamide, 2-ethyl-N,N,N’,N’-tetramethyl-2-phenyl- typically involves the reaction of ethylphenylmalonic acid with ammonia or amines under controlled conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In industrial settings, the production of propanediamide, 2-ethyl-N,N,N’,N’-tetramethyl-2-phenyl- involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate the production of large quantities of the compound, ensuring consistency and quality control throughout the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Propanediamide, 2-ethyl-N,N,N’,N’-tetramethyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Propanediamide, 2-ethyl-N,N,N’,N’-tetramethyl-2-phenyl- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of propanediamide, 2-ethyl-N,N,N’,N’-tetramethyl-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Propanediamine, N,N,N’,N’-tetramethyl-: This compound has a similar structure but lacks the ethyl and phenyl groups.
Propanamide, 2,2-dimethyl-N-phenyl-: This compound has a similar amide structure but differs in the substitution pattern.
Uniqueness
Propanediamide, 2-ethyl-N,N,N’,N’-tetramethyl-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethyl and phenyl groups, along with the tetramethyl groups, makes it a versatile compound with diverse applications in various fields .
Eigenschaften
CAS-Nummer |
42948-61-8 |
---|---|
Molekularformel |
C15H22N2O2 |
Molekulargewicht |
262.35 g/mol |
IUPAC-Name |
2-ethyl-N,N,N',N'-tetramethyl-2-phenylpropanediamide |
InChI |
InChI=1S/C15H22N2O2/c1-6-15(13(18)16(2)3,14(19)17(4)5)12-10-8-7-9-11-12/h7-11H,6H2,1-5H3 |
InChI-Schlüssel |
MMKFGXSSSRIUQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=CC=C1)(C(=O)N(C)C)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.